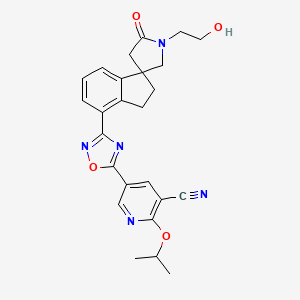
S1PR1 agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphingosine-1-phosphate receptor 1 agonist 2 is a compound that targets the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This receptor plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. Sphingosine-1-phosphate receptor 1 agonist 2 is of significant interest due to its potential therapeutic applications in various diseases, including autoimmune disorders and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sphingosine-1-phosphate receptor 1 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of sphingosine-1-phosphate receptor 1 agonist 2 requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, using efficient purification techniques, and adhering to stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: Sphingosine-1-phosphate receptor 1 agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving sphingosine-1-phosphate receptor 1 agonist 2 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of sphingosine-1-phosphate receptor 1 agonist 2 depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Applications De Recherche Scientifique
Sphingosine-1-phosphate receptor 1 agonist 2 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between sphingosine-1-phosphate and its receptor. In biology, it helps elucidate the role of sphingosine-1-phosphate receptor 1 in cellular processes such as immune cell trafficking and vascular development . In medicine, sphingosine-1-phosphate receptor 1 agonist 2 is being investigated for its potential therapeutic applications in autoimmune diseases, cancer, and cardiovascular disorders . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mécanisme D'action
Sphingosine-1-phosphate receptor 1 agonist 2 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of target cells. This binding activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase/AKT pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, and the nuclear factor kappa B pathway . The activation of these pathways results in various cellular responses, such as cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
Sphingosine-1-phosphate receptor 1 agonist 2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for sphingosine-1-phosphate receptor 1. Similar compounds include fingolimod, siponimod, and ozanimod, which also target sphingosine-1-phosphate receptors but may have different selectivity profiles and therapeutic applications . The uniqueness of sphingosine-1-phosphate receptor 1 agonist 2 lies in its ability to modulate specific signaling pathways with minimal off-target effects .
Propriétés
Formule moléculaire |
C25H25N5O4 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
5-[3-[1'-(2-hydroxyethyl)-2'-oxospiro[2,3-dihydroindene-1,4'-pyrrolidine]-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3 |
Clé InChI |
XEVIKQRUGDKBFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



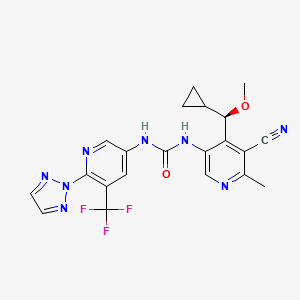
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
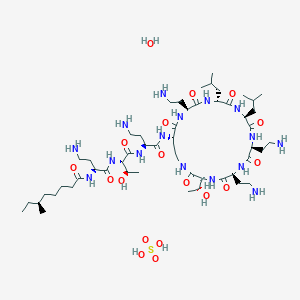
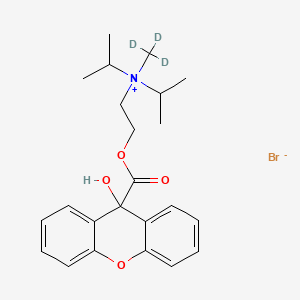
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
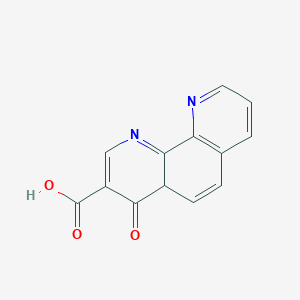


![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)


![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)

